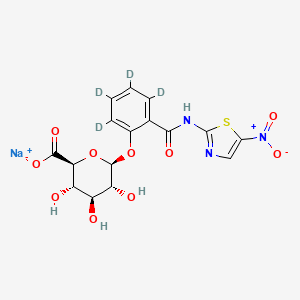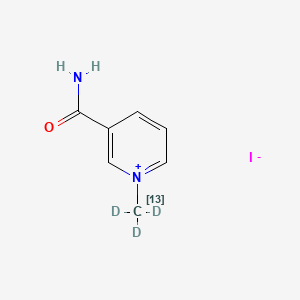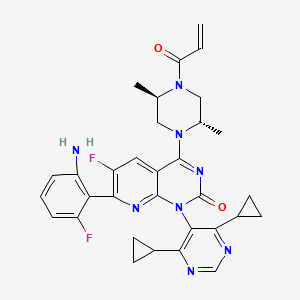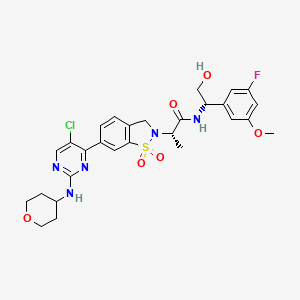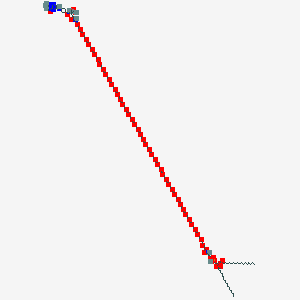
DSPE-PEG46-Folate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DSPE-PEG46-Folate is a compound that combines distearoylphosphatidylethanolamine (DSPE), polyethylene glycol (PEG) with a molecular weight of 46, and folate. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The folate component allows for targeted delivery to cells expressing folate receptors, which are often overexpressed in certain types of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG46-Folate involves several steps:
Activation of DSPE: Distearoylphosphatidylethanolamine is first activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.
Conjugation with PEG: The activated DSPE is then reacted with polyethylene glycol (PEG) to form DSPE-PEG. This reaction typically occurs in an organic solvent such as dichloromethane (DCM) under mild conditions.
Attachment of Folate: Finally, folate is conjugated to the DSPE-PEG using a similar coupling reaction with DCC and NHS.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the coupling reactions.
Purification: Industrial purification techniques such as large-scale chromatography and ultrafiltration are employed to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
DSPE-PEG46-Folate undergoes several types of chemical reactions:
Substitution Reactions: The amine group of folate can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the folate moiety.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used for the activation and conjugation steps.
Solvents: Organic solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO) are used in the synthesis and purification processes.
Catalysts: Catalysts such as 4-dimethylaminopyridine (DMAP) may be used to enhance reaction rates.
Major Products
The major products formed from these reactions include:
DSPE-PEG: An intermediate product formed during the synthesis.
DSPE-PEG-Folate: The final product used in various applications.
Wissenschaftliche Forschungsanwendungen
DSPE-PEG46-Folate has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) for selective protein degradation.
Biology: Facilitates targeted delivery of therapeutic agents to cells expressing folate receptors.
Medicine: Employed in drug delivery systems for cancer therapy, leveraging the overexpression of folate receptors in cancer cells.
Industry: Utilized in the development of targeted drug delivery systems and nanomedicine.
Wirkmechanismus
The mechanism of action of DSPE-PEG46-Folate involves:
Targeted Delivery: The folate moiety binds to folate receptors on the surface of target cells, facilitating the delivery of the attached therapeutic agent.
Proteolysis-Targeting: In the context of PROTACs, the compound enables the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DSPE-PEG-Folate: Similar to DSPE-PEG46-Folate but with different molecular weight of PEG.
DSPE-PEG-Maleimide: Another PEG-based linker used in PROTAC synthesis.
DSPE-PEG-Biotin: A PEG-based linker with biotin for targeted delivery.
Uniqueness
This compound is unique due to its specific combination of DSPE, PEG with a molecular weight of 46, and folate. This combination allows for targeted delivery to folate receptor-expressing cells and facilitates the synthesis of PROTACs for selective protein degradation .
Eigenschaften
Molekularformel |
C153H284N9O60P |
|---|---|
Molekulargewicht |
3240.9 g/mol |
IUPAC-Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(2S)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C153H284N9O60P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-145(164)219-137-142(222-146(165)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)138-221-223(171,172)220-44-42-156-153(170)218-134-133-217-132-131-216-130-129-215-128-127-214-126-125-213-124-123-212-122-121-211-120-119-210-118-117-209-116-115-208-114-113-207-112-111-206-110-109-205-108-107-204-106-105-203-104-103-202-102-101-201-100-99-200-98-97-199-96-95-198-94-93-197-92-91-196-90-89-195-88-87-194-86-85-193-84-83-192-82-81-191-80-79-190-78-77-189-76-75-188-74-73-187-72-71-186-70-69-185-68-67-184-66-65-183-64-63-182-62-61-181-60-59-180-58-57-179-56-55-178-54-53-177-52-51-176-50-49-175-48-47-174-46-45-173-43-41-155-144(163)40-39-143(151(168)169)160-149(166)139-35-37-140(38-36-139)157-135-141-136-158-148-147(159-141)150(167)162-152(154)161-148/h35-38,136,142-143,157H,3-34,39-135,137-138H2,1-2H3,(H,155,163)(H,156,170)(H,160,166)(H,168,169)(H,171,172)(H3,154,158,161,162,167)/t142-,143?/m0/s1 |
InChI-Schlüssel |
UNQSXAFPYZOTIN-APAVQLJASA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


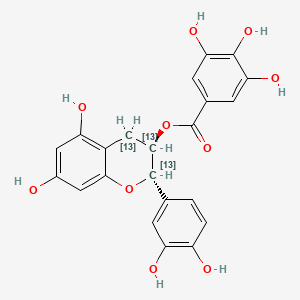
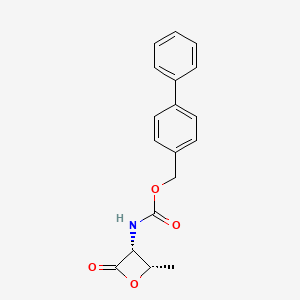



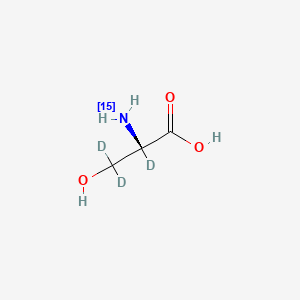

![N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide](/img/structure/B12417692.png)
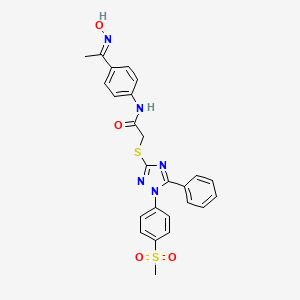
![(1S,2R,8R,9S,10S,12S,13S)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,15,17-tetraen-9-ol](/img/structure/B12417698.png)
